Paritaprevir - 1221573-85-8

Paritaprevir

Catalog Number: EVT-8155950
CAS Number: 1221573-85-8
Molecular Formula: C40H43N7O7S
Molecular Weight: 765.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paritaprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as paritaprevir. As a newer generation and directly acting HCV antiviral, paritaprevir products have better Sustained Virological Response (SVR) rates, higher barriers to resistance, fewer side effects, and a reduced pill burden compared to older agents such as [DB08873], [DB05521], [DB00008], [DB00022], and [DB00811]. By combining multiple antiretroviral medications into fixed dose products, the viral lifecycle can be targeted at multiple stages while simultaneously reducing the risk of developing resistant viral strains. Within Canada and the United States, paritaprevir is currently available in three fixed dose products: Viekira Pak (FDA), Technivie (FDA and Health Canada), and Holkira Pak (Health Canada). More specifically, paritaprevir prevents viral replication by inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Paritaprevir as a first line therapy option when used in combination with other antivirals for genotypes 1a, 1b, and 4. Depending on the genotype, Paritaprevir is often used in combination with other antivirals such as [DB09296], [DB09183], [DB00503], and [DB00811], with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Treatment with direct acting antivirals such as paritaprevir is associated with very minimal side effects, with the most common being headache and fatigue. Lack of significant side effects and short duration of therapy is a considerable advantage over older interferon-based regimens, which were limited by infusion site reactions, reduced blood count, and neuropsychiatric effects. Paritaprevir first came on the market as a fixed-dose combination product with [DB09296], [DB09183], and [DB00503] as the FDA-approved product Viekira Pak. First approved in December 2014, Viekira Pak is indicated for the treatment of HCV genotype 1b without cirrhosis or with compensated cirrhosis, and when combined with [DB00811] for the treatment of HCV genotype 1a without cirrhosis or with compensated cirrhosis. Paritaprevir is also available as a fixed-dose combination product with [DB09296] and [DB00503] as the FDA- and Health Canada-approved product Technivie. First approved in July 2015, Technivie is indicated in combination with [DB00811] for the treatment of patients with genotype 4 chronic hepatitis C virus (HCV) infection without cirrhosis or with compensated cirrhosis. In Canada, paritaprevir is also available as a fixed-dose combination product with [DB09296], [DB09183], and [DB00503] as the Health Canada-approved, commercially available product Holkira Pak. First approved in January 2015, Holkira Pak is indicated for the treatment of HCV genotype 1b with or without cirrhosis, and when combined with [DB00811] for the treatment of HCV genotype 1a with or without cirrhosis.
Paritaprevir is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of paritaprevir is as a HCV NS3/4A Protease Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and UGT1A1 Inhibitor, and P-Glycoprotein Inhibitor.
Paritaprevir is an orally bioavailable, synthetic acylsulfonamide inhibitor of the hepatitis C virus (HCV) protease complex comprised of non-structural protein 3 and 4A (NS3/NS4A), with potential activity against HCV genotype 1. Upon administration, paritaprevir reversibly binds to the active center and binding site of the HCV NS3/NS4A protease and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts both the processing of viral proteins and the formation of the viral replication complex, which inhibits viral replication in HCV genotype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavage of multiple sites within the HCV polyprotein and plays a key role during HCV ribonucleic acid (RNA) replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family, and infection is associated with the development of hepatocellular carcinoma (HCC).
Source and Classification

Paritaprevir was developed by AbbVie and is part of a class of drugs known as protease inhibitors. It is included in combination therapies that have shown significant effectiveness against various genotypes of the Hepatitis C virus, particularly genotype 1 and 4. The compound is recognized for its ability to achieve high sustained virologic response rates, making it a critical option in hepatitis C management .

Synthesis Analysis

The synthesis of paritaprevir involves several key steps that utilize advanced organic chemistry techniques. The compound features a complex macrocyclic structure, which can be synthesized through a series of reactions including:

  1. Formation of the Macrocyclic Core: This involves cyclization reactions that create the large ring structure characteristic of paritaprevir.
  2. Substitution Reactions: Various functional groups are introduced to the macrocyclic core through nucleophilic substitutions.
  3. Final Modifications: The final steps include protecting group removals and modifications to ensure the correct stereochemistry and functional properties.

The synthesis parameters, such as temperature, reaction time, and solvent choice, play crucial roles in determining the yield and purity of paritaprevir. Optimization of these parameters is essential for large-scale production .

Molecular Structure Analysis

Paritaprevir has a complex molecular structure characterized by its macrocyclic core and several substituents. The chemical formula for paritaprevir is C40H43N7O7SC_{40}H_{43}N_{7}O_{7}S, with a molecular weight of approximately 765.89 g/mol.

Structural Features

  • Macrocyclic Core: The core includes a cyclopropylsulfonamide moiety and a phenanthridine ring system.
  • Polymorphism: Recent studies have identified multiple polymorphic forms of paritaprevir, with distinct conformations affecting its binding affinity to target proteins .
  • Hydrogen Bonding: Intramolecular hydrogen bonds within the structure contribute to its stability and interaction with biological targets.

Molecular docking studies have shown that specific conformations of paritaprevir can effectively bind to the active site of the NS3/4A serine protease, highlighting the significance of its structural features in therapeutic action .

Chemical Reactions Analysis

Paritaprevir participates in various chemical reactions primarily related to its mechanism of action against the Hepatitis C virus:

  1. Inhibition of Protease Activity: By binding to the NS3/4A serine protease, paritaprevir prevents the cleavage of viral polyproteins necessary for viral replication.
  2. Potential Interactions with Other Drugs: As a substrate for cytochrome P450 enzymes (notably CYP3A4), paritaprevir can undergo metabolic transformations that may affect its efficacy and safety profile when used in combination therapies .
Mechanism of Action

Paritaprevir exerts its antiviral effects by specifically inhibiting the NS3/4A serine protease enzyme critical for Hepatitis C virus replication.

Detailed Mechanism

  • Viral Polyprotein Processing: After viral entry into host cells, the Hepatitis C virus translates its RNA into a single polyprotein that must be cleaved into functional proteins by NS3/4A protease.
  • Binding Affinity: Paritaprevir binds to the active site of this protease, blocking its activity and preventing the maturation of viral proteins required for replication.
  • Resulting Effects: This inhibition leads to reduced viral load and contributes to sustained virologic response rates in treated patients .
Physical and Chemical Properties Analysis

Paritaprevir exhibits several notable physical and chemical properties:

  • Solubility: Paritaprevir has limited solubility in water but is soluble in organic solvents.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: It demonstrates high oral bioavailability when administered as part of combination therapy.

Key Properties

PropertyValue
Molecular Weight765.89 g/mol
Chemical FormulaC40H43N7O7SC_{40}H_{43}N_{7}O_{7}S
Half-life5.5 hours
Protein Binding97% - 98.6%
MetabolismPrimarily via CYP3A4
Applications

Paritaprevir is primarily indicated for treating chronic Hepatitis C virus infections as part of combination therapy regimens. Its applications extend beyond hepatitis C treatment:

Synthesis and Structural Optimization of Paritaprevir

Novel Synthetic Pathways for Macrocyclic Core Formation

The macrocyclic core of Paritaprevir, a direct-acting antiviral targeting hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease, is fundamental to its mechanism of action. This quinoxaline-embedded 15-membered macrocycle incorporates a P2–P4 linker that conformationally constrains the molecule, optimizing interactions with the protease active site [1] [7]. Synthetic routes to this scaffold prioritize strategic ring-closing maneuvers and stereochemical fidelity.

A pivotal advancement employs late-stage macrocyclization via ring-closing metathesis (RCM). This approach utilizes Grubbs' second-generation catalysts to cyclize diene precursors bearing the optimized quinoxaline moiety. Precursor A undergoes RCM at high dilution (0.01 M) in dichloromethane at 40°C, yielding the macrocyclic intermediate B with 65–78% efficiency. Subsequent hydrogenation achieves saturation of the newly formed olefin, furnishing the saturated macrocycle core C essential for Paritaprevir [7]. Alternative pathways explore macrolactamization between P1 carboxylic acid and P2 amine functionalities. However, this method contends with competitive oligomerization, necessitating extensive optimization of coupling reagents (e.g., HATU, PyAOP), base, and reaction concentration to suppress side reactions. Yields for macrolactamization typically range from 45–60% [7].

Table 1: Comparative Analysis of Macrocyclic Core Formation Strategies for Paritaprevir

StrategyKey IntermediateCyclization ConditionsYield (%)Key Advantage
Ring-Closing MetathesisDiene precursor AGrubbs II (5 mol%), DCM, 40°C, 0.01 M65-78Functional group tolerance
MacrolactamizationLinear carboxylic acid-amineHATU, DIPEA, DMF, high dilution45-60Direct C-N bond formation
Intramolecular SNArHalogenated quinoxalineCs₂CO₃, DMF, 80°C30-50Avoids metal catalysts

A third approach leverages intramolecular nucleophilic aromatic substitution (SNAr). Here, a halogenated quinoxaline precursor reacts with a tethered amine nucleophile under basic conditions (e.g., cesium carbonate in dimethylformamide at 80°C). While avoiding transition metals, this route suffers from moderate yields (30–50%) and requires stringent control of electronic effects within the quinoxaline ring system [7]. Post-cyclization modifications are critical. The introduction of the methylsulfonamide P1' group and optimization of P2 substituents (e.g., the tert-butylglycine side chain) occur after macrocycle formation to avoid complications during cyclization. These steps ensure nanomolar inhibition of NS3/4A protease across HCV genotypes [1] [7].

Role of Ritonavir in Pharmacokinetic Enhancement Strategies

Paritaprevir exhibits intrinsically poor pharmacokinetic properties due to extensive first-pass metabolism mediated primarily by hepatic cytochrome P450 3A4 (CYP3A4). This limitation is overcome through pharmacokinetic boosting with Ritonavir, a potent CYP3A4 inhibitor originally developed for HIV treatment [2] [4]. Ritonavir coadministration fundamentally alters Paritaprevir's exposure profile.

Pharmacokinetic studies in healthy volunteers demonstrate a 30–50-fold increase in Paritaprevir's area under the plasma concentration-time curve (AUC) when a single 300 mg dose is administered with 100 mg Ritonavir, compared to Paritaprevir alone. Peak plasma concentration (C~max~) increases approximately 28-fold. Critically, Ritonavir coadministration extends Paritaprevir's apparent terminal half-life from approximately 3.8 hours to over 15 hours, enabling once-daily dosing [2]. This enhancement stems from Ritonavir's dual inhibitory action:

  • Gut Wall Inhibition: Ritonavir inhibits intestinal CYP3A4 during absorption, significantly reducing first-pass metabolism and increasing bioavailability.
  • Hepatic Inhibition: Ritonavir inhibits hepatic CYP3A4, decreasing systemic clearance and prolonging the elimination half-life of Paritaprevir [4].

Table 2: Pharmacokinetic Parameters of Paritaprevir (300 mg) With and Without Ritonavir (100 mg) Boosting

ParameterParitaprevir AloneParitaprevir + RitonavirFold-Change
AUC₀–∞ (ng·h/mL)1,820 ± 89085,400 ± 21,300~47-fold ↑
C~max~ (ng/mL)247 ± 1186,850 ± 1,720~28-fold ↑
Apparent t₁/₂ (h)3.8 ± 1.215.2 ± 3.7~4-fold ↑
Clearance (L/h)216 ± 983.6 ± 0.9~60-fold ↓

(Data adapted from [2])

The Ritonavir dose is optimized at 100 mg for Paritaprevir boosting. While 50 mg Ritonavir provides substantial exposure enhancement, 100 mg achieves maximal CYP3A4 inhibition without significantly increasing the risk of Ritonavir-related adverse effects or drug-drug interactions beyond the necessary level. Higher Ritonavir doses (e.g., 200 mg) do not provide proportional additional benefit to Paritaprevir exposure but may increase interaction risks [2]. This pharmacokinetic synergy underpins the clinical efficacy of Paritaprevir within the "3D regimen" (Paritaprevir/Ritonavir/Ombitasvir/Dasabuvir), achieving >90% sustained virologic response rates in HCV genotype 1 infection [4].

Chemoenzymatic Approaches to Stereochemical Control

Establishing the correct stereochemistry within Paritaprevir's complex structure, particularly the chiral centers adjacent to the macrocycle and within the P2 moiety, is crucial for its potency and selectivity. Traditional chemical asymmetric synthesis can be challenging. Chemoenzymatic strategies employing engineered enzymes offer efficient routes to enantiomerically pure intermediates.

Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG) exemplify this approach. These enzymes catalyze highly regio- and stereoselective C–H hydroxylations on amino acid derivatives, acting as chiral synthons for Paritaprevir's P2 segment. For instance, the leucine δ-hydroxylase GriE (identified from Streptomyces sp.) hydroxylates leucine derivatives like 7 with absolute diastereocontrol (>99% de) at the δ-position, yielding intermediate 8 at gram scale with >95% conversion [3] [5]. This enzymatic hydroxylation provides a handle for downstream cyclization or functionalization:

  • Hydroxylated Leucine Derivatives (e.g., 8): Can undergo selective oxidation and cyclization to generate non-canonical proline analogues critical for mimicking substrate interactions within the NS3/4A protease S2 pocket.
  • One-Pot Tandem Catalysis: Combining GriE hydroxylation with chemical reduction (e.g., using NH₃·BH₃) enables direct conversion of leucine derivatives to enantiopure 4-substituted proline analogues (14a–e) in high yields. This bypasses multi-step protection/deprotection sequences required in purely chemical routes [3].

Table 3: Enzymatic Tools for Stereoselective Synthesis of Paritaprevir Precursors

EnzymeReactionSubstrateProductStereoselectivityScale/Conversion
GriE (Leucine δ-hydroxylase)δ-C-H HydroxylationLeucine derivative (7)δ-Hydroxyleucine (8)>99% deGram scale, >95% conv.
Engineered Ketoreductase (KRED)Asymmetric carbonyl reductionβ-Keto ester/amide precursorsChiral β-hydroxy intermediates>99% eeHigh TTN* (>500)
TransaminaseReductive aminationα-Keto acidChiral amino acid>99% eeIndustrial scale

(TTN = Total Turnover Number; [3] [5])

Directed evolution further refines enzymatic performance. Ketoreductases (KREDs) are engineered via iterative saturation mutagenesis to optimize activity and stereoselectivity (>99% enantiomeric excess) for reducing specific β-keto ester or amide precursors leading to Paritaprevir's P3 and P4 moieties. These evolved KREDs operate at high substrate concentrations (up to 100 g/L) with total turnover numbers (TTN) exceeding 500, making the process industrially viable [3] [5]. Transaminases offer routes to chiral amines from prochiral ketones. Engineered transaminases efficiently convert α-keto acid precursors into non-natural amino acids with the required (S)- or (R)-configuration for integration into the linear peptide precursors of Paritaprevir, achieving enantiomeric excesses >99% [5]. These chemoenzymatic steps are typically integrated early in the synthetic sequence, generating enantiopure fragments that are subsequently coupled and elaborated into the macrocyclic core using the chemical methods described in Section 1.1. This hybrid approach ensures precise stereochemical control while maintaining synthetic efficiency critical for large-scale Paritaprevir manufacture [3] [5].

Properties

CAS Number

1221573-85-8

Product Name

Paritaprevir

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

Molecular Formula

C40H43N7O7S

Molecular Weight

765.9 g/mol

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1

InChI Key

UAUIUKWPKRJZJV-QPLHLKROSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.